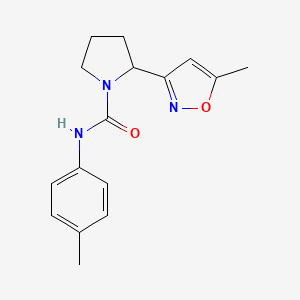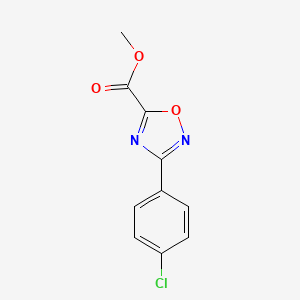![molecular formula C23H36N2O3 B6047223 1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6047223.png)
1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound with a unique structure that includes a cyclohexenyl group, a methoxyphenoxy group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized by reacting cyclohexene with ethylamine under controlled conditions . This intermediate is then reacted with 5-methoxyphenol in the presence of a suitable catalyst to form the methoxyphenoxy derivative . Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction using pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Shares the cyclohexenyl group but lacks the methoxyphenoxy and pyrrolidinyl groups.
4-Oxo-4-(4-phenoxyanilino)butanoic acid: Contains a phenoxy group but differs in the overall structure and functional groups.
Uniqueness
1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-[[2-(cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-27-22-10-9-20(16-24-12-11-19-7-3-2-4-8-19)23(15-22)28-18-21(26)17-25-13-5-6-14-25/h7,9-10,15,21,24,26H,2-6,8,11-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZPELDFCLXRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CCCCC2)OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B6047142.png)
![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine](/img/structure/B6047157.png)
![1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B6047160.png)

![2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6047177.png)

![2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6047208.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]propanamide](/img/structure/B6047232.png)
![N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B6047239.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B6047247.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B6047265.png)
